acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol
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Overview
Description
Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both acetic acid and a dihydro-indene diol moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole structure . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the diol moiety into corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diol moiety can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,2-diol, 2,3-dihydro-: Shares a similar indene diol structure but lacks the methoxy groups.
2,3-Dihydro-1H-indene-1-acetic acid: Similar backbone but different functional groups, leading to distinct chemical properties
Uniqueness
The presence of both methoxy groups and the dihydro-indene diol structure makes acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol unique
Properties
CAS No. |
61440-69-5 |
---|---|
Molecular Formula |
C15H22O8 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C11H14O4.2C2H4O2/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2;2*1-2(3)4/h4-5,8,11-13H,3H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
PCDAYTORNANUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=C(C=C2C(C(CC2=C1)O)O)OC |
Origin of Product |
United States |
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